An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile
An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the thermodynamic properties, with a special focus on the melting point, of the novel compound (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile. In the dynamic landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical characteristics is paramount for ensuring drug safety, efficacy, and stability. This document outlines the critical experimental techniques and computational approaches for characterizing such properties. While specific experimental data for (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile is not yet publicly available, this guide furnishes the foundational knowledge and detailed protocols necessary for its determination. To provide a tangible reference, experimental data for the closely related precursor, 2-Amino-6-ethoxybenzothiazole, is included.
Introduction: The Critical Role of Thermodynamic Properties in Drug Development
The thermodynamic properties of an active pharmaceutical ingredient (API) are fundamental to its behavior throughout the drug development lifecycle. These properties, including melting point, enthalpy of fusion, and heat capacity, govern crucial aspects such as:
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Bioavailability: The solubility of a drug, which is influenced by its melting point and crystal lattice energy, directly impacts its dissolution rate and subsequent absorption in the body.
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Stability: Thermodynamic data provides insights into the physical and chemical stability of a compound under various storage and processing conditions. Polymorphism, the ability of a compound to exist in multiple crystalline forms with different thermodynamic stabilities, is a critical consideration.
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Formulation: Knowledge of a compound's thermal behavior is essential for designing robust and manufacturable dosage forms, such as tablets, capsules, and amorphous solid dispersions.
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Purity: The melting point is a sensitive indicator of purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities.
Given the significance of these parameters, the precise and accurate determination of the thermodynamic properties of a new chemical entity like (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile is an indispensable step in its journey from a promising lead compound to a viable therapeutic agent.
Foundational Physicochemical Properties
A summary of the basic physicochemical properties of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile is presented in Table 1.
| Property | Value | Source |
| CAS Number | 207400-12-2 | [1] |
| Molecular Formula | C₁₁H₁₀N₂OS | [1] |
| Molecular Weight | 218.27 g/mol | [1] |
| IUPAC Name | (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile | [1] |
Experimental Determination of Thermodynamic Properties
The experimental characterization of thermodynamic properties relies on a suite of well-established analytical techniques. This section details the principles and protocols for the most pertinent methods.
Differential Scanning Calorimetry (DSC)
Principle: Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3] It is the primary method for determining the melting point, enthalpy of fusion (the energy required to melt the solid), and heat capacity of a material.
Experimental Protocol:
The following protocol is based on established standards such as ASTM E794 for determining melting and crystallization temperatures.[4]
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) to ensure accuracy.
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Sample Preparation: Accurately weigh 2-5 mg of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.
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Experimental Setup: Place the sample pan in the DSC sample cell and an empty, sealed pan in the reference cell.
-
Thermal Program:
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Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
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Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point.[2]
-
Maintain an inert atmosphere by purging the sample chamber with nitrogen gas at a flow rate of 50 mL/min.
-
-
Data Analysis: The resulting DSC thermogram will show a peak corresponding to the melting transition.
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The onset temperature of the peak is typically reported as the melting point.
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The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus), usually expressed in Joules per gram (J/g).
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Thermogravimetric Analysis (TGA)
Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] TGA is crucial for assessing the thermal stability of a compound and identifying decomposition temperatures.
Experimental Protocol:
The following protocol is based on established standards such as ASTM E1131.[5]
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Instrument Calibration: Ensure the TGA balance and temperature sensors are calibrated using appropriate standards.
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Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile into a TGA pan (typically platinum or alumina).
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Experimental Setup: Position the sample pan in the TGA furnace.
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Thermal Program:
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Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain an inert nitrogen atmosphere to prevent oxidative degradation.
-
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset of a significant mass loss indicates the beginning of thermal decomposition.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational methods can provide valuable estimations of thermodynamic properties.
Melting Point Prediction
Predicting the melting point of a molecule from its structure is a complex challenge as it depends on intermolecular forces and the crystal packing in the solid state.[7] However, various in silico models have been developed:
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Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate molecular descriptors (e.g., topological, geometric, and electronic) with the experimental melting points of a large dataset of compounds.
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Machine Learning Approaches: More recently, machine learning algorithms, including artificial neural networks, have been employed to develop predictive models for melting points based on molecular structures.[8][9]
Quantum Mechanical Calculations
Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the thermodynamic properties of a single molecule in the gas phase.[10][11] These calculations can provide insights into the enthalpy of formation and heat capacity. While these methods do not directly predict the melting point of a solid, they contribute to a holistic understanding of the compound's energetic landscape.
Data Presentation and Interpretation: A Hypothetical Case Study
While experimental data for (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile is not available, this section illustrates how such data would be presented and interpreted. For comparative purposes, the known melting point of a structurally related precursor, 2-Amino-6-ethoxybenzothiazole, is included.
Table 2: Thermodynamic Data for Benzothiazole Derivatives
| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) | Decomposition Onset (°C) |
| (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile | To be determined | To be determined | To be determined |
| 2-Amino-6-ethoxybenzothiazole (Reference) | 161 - 163 | Not Available | Not Available |
Data for 2-Amino-6-ethoxybenzothiazole sourced from Sigma-Aldrich and PubChem.[12][13]
A sharp melting peak in the DSC thermogram for (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile, similar to the narrow range reported for its precursor, would suggest a highly pure crystalline material. The TGA data would be critical in establishing the upper-temperature limit for handling and processing before thermal degradation occurs.
Conclusion and Future Directions
The thermodynamic properties of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile are critical to its successful development as a potential pharmaceutical agent. This guide has outlined the authoritative experimental and computational methodologies for determining these essential parameters. The immediate future work should focus on the synthesis of a sufficient quantity of high-purity (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile to perform the experimental studies detailed herein, namely Differential Scanning Calorimetry and Thermogravimetric Analysis. The resulting data will be instrumental in guiding formulation strategies, ensuring stability, and ultimately, contributing to the development of a safe and effective medicine.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7192, 2-Amino-6-ethoxybenzothiazole. Retrieved February 21, 2026 from [Link].
- Dearden, J. C. (2016). General Melting Point Prediction Based on a Diverse Compound Data Set and Artificial Neural Networks.
- ASTM E794-06(2018). (2018). Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis.
- Ghamali, M., et al. (2020). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language.
- Gola, J., et al. (2023). Prediction of Melting Temperature of Organic Molecules using Machine Learning. arXiv preprint arXiv:2302.11258.
- ASTM E1269-11(2018). (2018). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry.
-
CMC Laboratories. (n.d.). Differential Scanning Calorimetry (DSC) ASTM E1269. Retrieved February 21, 2026, from [Link]
- Myrdal, P. B., & Yalkowsky, S. H. (2018). Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences, 107(4), 973-983.
-
Applus+ Laboratories. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved February 21, 2026, from [Link]
-
XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved February 21, 2026, from [Link]
-
GitHub. (n.d.). Guillaume2126/Melting-point-predictor. Retrieved February 21, 2026, from [Link]
-
Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved February 21, 2026, from [Link]
-
NETZSCH-Gerätebau GmbH. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved February 21, 2026, from [Link]
-
Krackeler Scientific, Inc. (n.d.). 2-Amino-6-ethoxybenzothiazole. Retrieved February 21, 2026, from [Link]
- Newns, G. R. (1971). Thermogravimetric analysis the need for standard procedures.
- IUPAC. (1994). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book").
- Rouquerol, J., et al. (2014). ICTAC nomenclature of thermal analysis (IUPAC Recommendations 2014). Pure and Applied Chemistry, 86(4), 545-553.
-
Scilit. (n.d.). ICTAC nomenclature of thermal analysis (IUPAC Recommendations 2014). Retrieved February 21, 2026, from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15630, 2-Amino-6-methoxybenzothiazole. Retrieved February 21, 2026 from [Link].
-
Western Washington University. (n.d.). TGA Standard Operating Procedures. Retrieved February 21, 2026, from [Link]
-
The University of Melbourne. (n.d.). STANDARD OPERATING PROCEDURE - Thermogravimetric Analysis (TGA). Retrieved February 21, 2026, from [Link]
-
TNO. (n.d.). ICTAC nomenclature of thermal analysis (IUPAC Recommendations 2014). Retrieved February 21, 2026, from [Link]
-
Hungarian Society for Thermal Analysis and Calorimetry. (n.d.). ICTAC nomenclature of thermal analysis (IUPAC Recommendations 2014). Retrieved February 21, 2026, from [Link]
-
NIST. (n.d.). Benzothiazole. In NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]
- Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Journal of Materials Science and Chemical Engineering, 12(3), 30-47.
-
Scientific Research Publishing. (2024, March 29). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Retrieved February 21, 2026, from [Link]
-
SIELC Technologies. (2018, May 16). 2-Amino-6-ethoxybenzothiazole. Retrieved February 21, 2026, from [Link]
-
PureSynth. (n.d.). 2-Amino-6-Ethoxybenzothiazole 97.0%. Retrieved February 21, 2026, from [Link]
- Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8821.
-
Wikipedia. (n.d.). Benzothiazole. Retrieved February 21, 2026, from [Link]
- Mohareb, R. M., & Al-Omran, F. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6(1), 15-27.
-
ResearchGate. (n.d.). Yields, melting points and elemental analysis data for the obtained compounds. Retrieved February 21, 2026, from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 342465, 2-(1,3-Benzothiazol-2-yl)acetonitrile. Retrieved February 21, 2026 from [Link].
- Lakshmanan, D., et al. (2011). 2-(1,3-Benzothiazol-2-yl)-6-ethoxyphenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2259.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Understanding ASTM E794: Guidelines for Differential Scanning Calorimeter (DSC) Testing [zealinstruments.com]
- 5. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. GitHub - Guillaume2126/Melting-point-predictor [github.com]
- 10. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
- 11. scirp.org [scirp.org]
- 12. 2-氨基-6-乙氧基苯并噻唑 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 13. Amino-6-ethoxybenzothiazole, 2- | C9H10N2OS | CID 7192 - PubChem [pubchem.ncbi.nlm.nih.gov]
